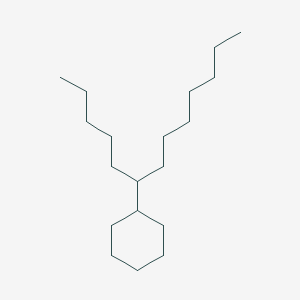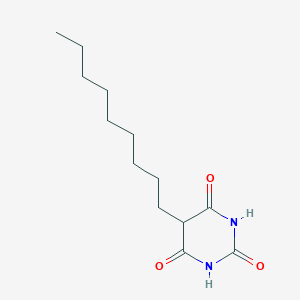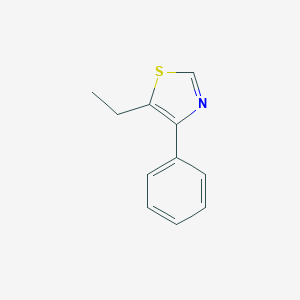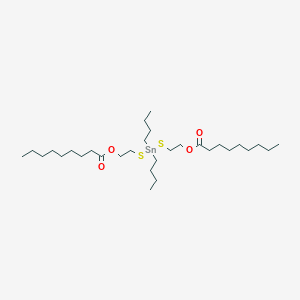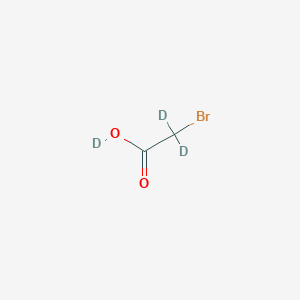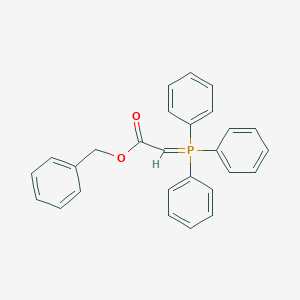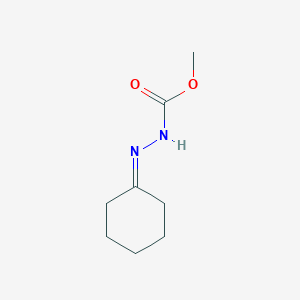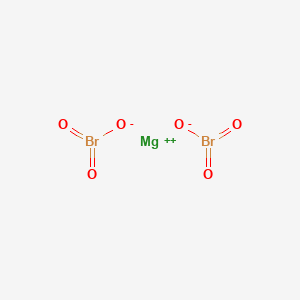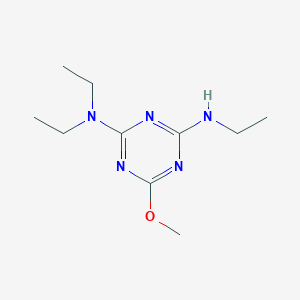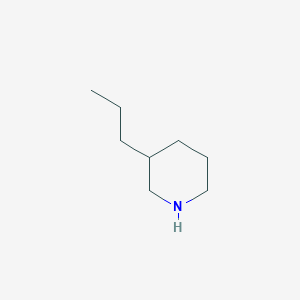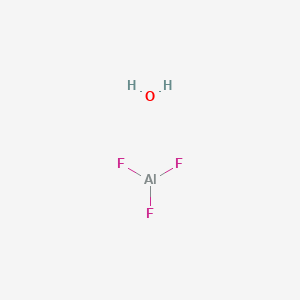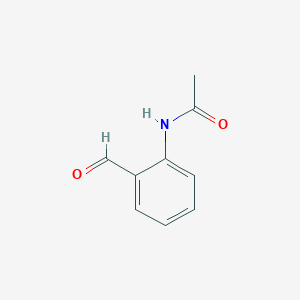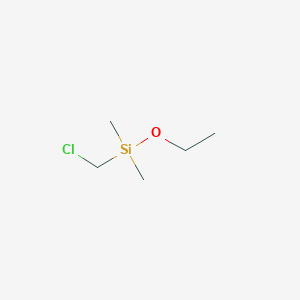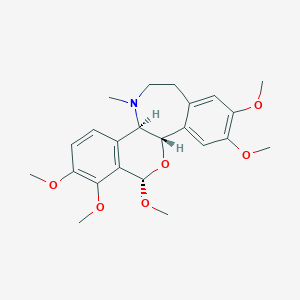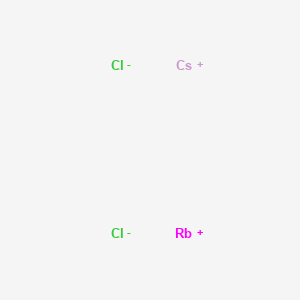
Cesium rubidium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cesium rubidium chloride is an inorganic compound composed of cesium, rubidium, and chlorine. It is a member of the alkali metal halides and is known for its unique properties and applications in various scientific fields. The compound is typically found in a crystalline form and is used in a variety of high-tech applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cesium rubidium chloride can be synthesized through several methods, including the reaction of cesium chloride and rubidium chloride in an aqueous solution. The reaction typically involves dissolving the two salts in water, followed by evaporation to obtain the crystalline product. Another method involves the direct combination of cesium and rubidium metals with chlorine gas under controlled conditions to form the chloride salts.
Industrial Production Methods: Industrial production of this compound often involves the extraction of cesium and rubidium from natural sources such as mineral ores and brines. The extracted metals are then reacted with chlorine gas to produce the chloride salts. The process may include steps such as solvent extraction, ion exchange, and precipitation to purify the final product .
化学反応の分析
Types of Reactions: Cesium rubidium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form elemental cesium and rubidium.
Substitution: The chloride ions can be substituted with other halide ions or anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halide exchange reactions can be carried out using halogen gases or halide salts.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as cesium oxide and rubidium oxide.
Reduction: Elemental cesium and rubidium.
Substitution: Other halide compounds such as cesium fluoride or rubidium bromide .
科学的研究の応用
Cesium rubidium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological studies to investigate ion transport and membrane potential.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: Applied in the production of special glasses, ceramics, and as a catalyst in chemical processes
作用機序
The mechanism of action of cesium rubidium chloride involves its interaction with cellular components and biochemical pathways. The compound can mimic the behavior of potassium ions in biological systems, participating in ion exchange processes and affecting cellular functions. It is known to influence the sodium-potassium ion exchange pumps in cell membranes, thereby altering membrane potential and cellular activity .
類似化合物との比較
Cesium chloride: Similar in composition but lacks rubidium.
Rubidium chloride: Similar in composition but lacks cesium.
Potassium chloride: Another alkali metal chloride with similar properties but different reactivity.
Uniqueness: Cesium rubidium chloride is unique due to the combined properties of cesium and rubidium, which provide enhanced reactivity and stability compared to individual cesium or rubidium chlorides. This makes it particularly useful in specialized applications where both elements’ properties are advantageous .
特性
IUPAC Name |
cesium;rubidium(1+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cs.Rb/h2*1H;;/q;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGANVVAGMVHDBD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Rb+].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CsRb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914779 |
Source


|
| Record name | Caesium rubidium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95860-63-2 |
Source


|
| Record name | Caesium rubidium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
